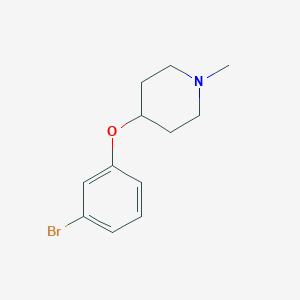

4-(3-Bromophenoxy)-1-methylpiperidine

Description

4-(3-Bromophenoxy)-1-methylpiperidine (CAS 1072944-50-3) is a piperidine derivative featuring a 3-bromophenoxy substituent at the 4-position and a methyl group at the 1-position of the piperidine ring . Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor interactions and pharmacokinetic properties .

Properties

IUPAC Name |

4-(3-bromophenoxy)-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-14-7-5-11(6-8-14)15-12-4-2-3-10(13)9-12/h2-4,9,11H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHIOGMAGFWQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenoxy)-1-methylpiperidine typically involves the reaction of 3-bromophenol with 1-methylpiperidine. The process can be carried out under various conditions, but a common method involves the use of a dehydrating agent such as phosphorus oxychloride to facilitate the reaction. The product is then purified through recrystallization to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenoxy)-1-methylpiperidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Hydrolysis: The ether bond in the bromophenoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidines, while oxidation and reduction can produce corresponding oxides and reduced derivatives, respectively .

Scientific Research Applications

Pharmacological Applications

4-(3-Bromophenoxy)-1-methylpiperidine has been studied for its potential as a therapeutic agent. Some key areas of research include:

- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that certain piperidine derivatives could enhance serotonin receptor activity, suggesting a mechanism for mood enhancement .

- Antinociceptive Properties : The compound has shown promise in pain relief studies. In animal models, it was evaluated for its ability to reduce pain responses, indicating potential use as an analgesic .

- Histamine Receptor Modulation : Studies have explored the synthesis of analogs based on this compound that act as histamine H3 receptor antagonists. These compounds have implications for treating conditions like allergies and neurodegenerative diseases by modulating histamine signaling pathways .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, often involving brominated phenolic compounds and piperidine derivatives. Its derivatives are of significant interest due to their enhanced biological activities.

| Derivative | Biological Activity | Reference |

|---|---|---|

| Compound A | Antidepressant | |

| Compound B | Analgesic | |

| Compound C | Histamine antagonist |

Case Studies

- Antidepressant Effects : A study evaluated the effects of this compound on depression models in rodents. Results indicated significant reductions in depressive behavior compared to control groups, supporting its potential as an antidepressant .

- Pain Management Research : In a controlled experiment assessing the analgesic properties, the compound was administered at varying doses to evaluate its efficacy in reducing pain induced by acetic acid in mice. The findings showed a dose-dependent response, with higher doses leading to more substantial pain relief .

- Histamine Modulation : A recent study focused on the synthesis of novel compounds based on this compound aimed at enhancing affinity for histamine receptors. These compounds were tested for their ability to inhibit acetylcholinesterase (AChE), revealing promising results for neurological applications .

Mechanism of Action

The mechanism of action of 4-(3-Bromophenoxy)-1-methylpiperidine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with neurotransmitter receptors, potentially influencing neuronal activity and communication. The exact pathways and targets depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of 4-(3-Bromophenoxy)-1-methylpiperidine and Key Analogues

Biological Activity

4-(3-Bromophenoxy)-1-methylpiperidine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions, where a piperidine derivative is reacted with a bromophenyl ether. The following general reaction scheme illustrates the synthetic pathway:

- Starting Materials : 1-methylpiperidine and 3-bromophenol.

- Reagents : Base (such as potassium carbonate) in a suitable solvent (e.g., DMF or DMSO).

- Reaction Conditions : Heat and stir for several hours under inert atmosphere.

Biological Properties

This compound exhibits various biological activities, making it a candidate for further pharmacological studies. The following table summarizes its key biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |

| Anticancer | Shows potential in inhibiting cancer cell proliferation in vitro. |

| Neuroprotective | May inhibit acetylcholinesterase, suggesting potential use in Alzheimer's therapy. |

| Analgesic | Preliminary studies indicate pain-relieving properties. |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .

- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing pathways involved in pain and inflammation .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity Study :

- Anticancer Activity Evaluation :

- Neuroprotective Effects :

Q & A

Q. What are the recommended synthetic routes for 4-(3-Bromophenoxy)-1-methylpiperidine, and what key intermediates should be monitored?

- Methodological Answer : A common approach involves multi-step synthesis starting from substituted piperidine or bromophenol precursors. For example:

- Step 1 : Condensation of 3-bromophenol with a piperidine derivative (e.g., 1-methylpiperidin-4-ol) under basic conditions (e.g., NaOH in dichloromethane) to form the ether linkage .

- Step 2 : Protection of the piperidine nitrogen using tert-butyl carbamate (Boc) groups to avoid side reactions during subsequent steps .

- Key Intermediates : Monitor tert-butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate (via LC-MS or TLC) and the final deprotected product using HCl in dioxane .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra to confirm the bromophenoxy group (aromatic protons at ~6.8–7.5 ppm) and piperidine methyl group (~2.3 ppm) .

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (expected m/z for : ~284.03) and fragmentation patterns .

- X-ray Crystallography : Employ SHELXL for crystal structure refinement, focusing on bond angles and torsional parameters to validate stereochemistry .

Q. What safety precautions are necessary when handling this compound based on available toxicity data?

- Methodological Answer :

- Acute Toxicity : The compound’s structural analogs (e.g., bromophenyl piperidines) show oral LD values of 50–300 mg/kg in rodents, warranting strict PPE (gloves, goggles) and fume hood use .

- Storage : Store at 2–8°C in airtight containers to prevent degradation; avoid exposure to moisture due to potential hydrobromide salt formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Pd/C (5–10% loading) for hydrogenation steps; optimize solvent polarity (e.g., ethanol vs. THF) to enhance intermediate solubility .

- Temperature Control : Conduct condensation reactions at 0–5°C to minimize byproduct formation (e.g., di-alkylation) .

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate high-purity product (>95%) .

Q. What computational modeling approaches are suitable for predicting the reactivity and interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., CYP450 isoforms) based on the compound’s bromophenoxy moiety and piperidine ring .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for reaction pathway analysis .

Q. How do structural modifications at the piperidine ring or bromophenoxy moiety influence the compound’s physicochemical properties?

- Methodological Answer :

- Piperidine Modifications : Introducing methyl groups at the 1-position (as in 1-methylpiperidine) increases steric hindrance, reducing metabolic clearance (test via microsomal assays) .

- Bromophenoxy Substitution : Replacing bromine with electron-withdrawing groups (e.g., nitro) alters logP values; measure via reversed-phase HPLC to correlate with membrane permeability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

- Methodological Answer :

- Variable Catalysts : Compare yields from Pd/C vs. Raney Ni in hydrogenation steps; lower yields with Ni may stem from incomplete deprotection .

- Solvent Effects : Replicate reactions in polar aprotic (DMF) vs. protic (ethanol) solvents; DMF may stabilize intermediates but increase side reactions .

Tables for Key Data

| Property | Method | Reference |

|---|---|---|

| Synthetic Yield | Pd/C hydrogenation in EtOH | 70–85% |

| logP | HPLC (C18, MeOH/H2O) | 2.8 ± 0.2 |

| Crystal Structure | SHELXL refinement (R-factor) | <0.05 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.